N-Isopropylthiourea
Overview
Description
N-Isopropylthiourea: is a chemical compound with the molecular formula C4H10N2S and a molecular weight of 118.200 g/mol . It is also known by other names such as N-Propan-2-ylthiourea and Thiourea, N-(1-methylethyl)- . This compound is a derivative of thiourea, where one of the hydrogen atoms is replaced by an isopropyl group.
Scientific Research Applications
Chemistry: N-Isopropylthiourea is used in the separation and analysis of compounds using High-Performance Liquid Chromatography (HPLC) .
Biology and Medicine: In biological and medical research, this compound is studied for its potential anti-inflammatory and antiviral properties .
Industry: In the industrial sector, This compound is used in the synthesis of various chemicals and intermediates, particularly in the pharmaceutical and agrochemical industries .
Safety and Hazards
The safety data sheet for urea indicates that it may form combustible dust concentrations in air and is harmful if swallowed . It is advised to use personal protective equipment as required and avoid dust formation . For thiourea, another related compound, it is classified as having acute oral toxicity, carcinogenicity, and reproductive toxicity .
Future Directions
The development of resource-efficient as well as environment-friendly synthetic processes for manufacturing chemicals and intermediates being used in large quantities is a must for sustainable industrial development . The N-substituted urea derivatives have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals .
Mechanism of Action
Target of Action
N-Isopropylthiourea, also known as Urea, 1-isopropyl-2-thio-, isopropylthiourea, or propan-2-ylthiourea, primarily targets the Nitric oxide synthase, endothelial in humans . This enzyme plays a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.
Mode of Action
It is known that thiourea derivatives, including this compound, can interact with their targets and cause changes in their function . For instance, thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production .
Biochemical Pathways
This compound belongs to the class of organic compounds known as isothioureas. These compounds contain the isothiourea group, with the general structure R1SC (=NR2)N (R3)R4 (R1,R2,R3,R4=H, alkyl, aryl) It is likely that the compound affects pathways related to the production of nitric oxide and thyroxine .
Pharmacokinetics
It is known that thiourea, a related compound, is practically completely absorbed after oral administration and is excreted largely unchanged via the kidneys
Result of Action
Given its target and mode of action, it is likely that the compound affects the production of nitric oxide and thyroxine, potentially leading to changes in various physiological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the presence of other substances, pH levels, temperature, and other conditions in the environment
Biochemical Analysis
Biochemical Properties
N-Isopropylthiourea interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit glucose-6-phosphatase (G6Pase), a key enzyme in glucose metabolism . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Cellular Effects
The effects of this compound on cells are diverse and complex. It can influence cell function by interacting with various cellular processes. For example, it has been shown to have antibacterial and antioxidant potential . It can also impact cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects can vary depending on the cell type and the biochemical environment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit G6Pase, which could lead to changes in glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to be safe and exert no toxic effect on any of the hematological and biochemical parameters or on liver histology of the experimental animals at any studied dose rate .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as G6Pase and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylthiourea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, producing high yields with excellent chemical purity. The reaction conditions are simple, often requiring only filtration or routine extraction procedures to isolate the product .
Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of toxic reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylthiourea undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Rearrangement Reactions: These involve the reorganization of the molecular structure without changing the molecular formula.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and isocyanates.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can produce a variety of N-substituted ureas .
Comparison with Similar Compounds
Thiourea: A simpler analog with the formula .
N-Methylthiourea: A derivative where one hydrogen atom is replaced by a methyl group.
N-Phenylthiourea: A derivative where one hydrogen atom is replaced by a phenyl group.
Uniqueness: N-Isopropylthiourea is unique due to its isopropyl group, which imparts different chemical and biological properties compared to its simpler analogs. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
propan-2-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXAIQSXNOEQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169184 | |
Record name | Urea, 1-isopropyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-76-2 | |
Record name | N-(1-Methylethyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1719-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1-isopropyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-isopropyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiourea, N-(1-methylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UREA, 1-ISOPROPYL-2-THIO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/284G15B4P4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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